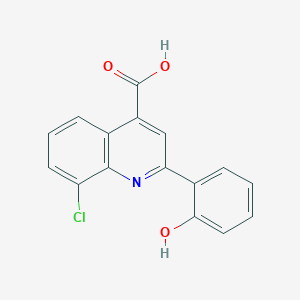

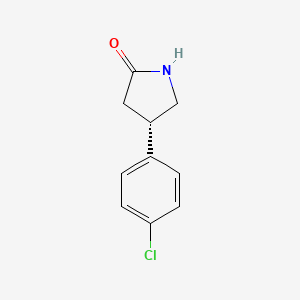

8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H10ClNO3 . It is used to synthesize 8-chloro-2-(2-oxo-2-phenylethoxy)quinoline and 8-chloro-2-(2-oxopropoxy)quinolone .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed in various studies . The InChI code for this compound is 1S/C16H10ClNO3/c17-12-6-3-5-9-11 (16 (20)21)8-13 (18-15 (9)12)10-4-1-2-7-14 (10)19/h1-8,19H, (H,20,21) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 299.71 .Applications De Recherche Scientifique

Anticorrosive Materials

Quinoline derivatives, including 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, have shown significant effectiveness as anticorrosive materials. Their utility stems from their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding, thanks to the high electron density contributed by polar substituents like hydroxyl groups. This characteristic makes quinoline derivatives valuable in protecting metals against corrosion, highlighting their importance in industrial applications where metal preservation is crucial Verma, Quraishi, & Ebenso, 2020.

Optoelectronic Materials

Research into quinazolines and pyrimidines, related to the quinoline family, has revealed their potential in creating novel optoelectronic materials. These compounds are integral in synthesizing luminescent small molecules and chelate compounds, which are vital for photo- and electroluminescence applications. The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems is greatly valued for developing materials used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This suggests that derivatives of this compound could be explored for similar applications, leveraging their structural features for optoelectronic advancements Lipunova, Nosova, Charushin, & Chupakhin, 2018.

Green Chemistry in Quinoline Synthesis

The synthesis of quinoline scaffolds, including those related to this compound, is shifting towards green chemistry approaches. These methods aim to reduce the use of hazardous chemicals, solvents, and catalysts, promoting non-toxic and environmentally friendly processes. Green chemistry approaches in designing quinoline scaffolds are crucial for developing safer pharmaceuticals and reducing the environmental impact of chemical synthesis. This evolution in synthesis methods aligns with global efforts to implement sustainable and responsible chemical practices Nainwal, Tasneem, Akhtar, Verma, Khan, Parvez, Shaquiquzzaman, Akhter, & Alam, 2019.

Propriétés

IUPAC Name |

8-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-12-6-3-5-9-11(16(20)21)8-13(18-15(9)12)10-4-1-2-7-14(10)19/h1-8,19H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFZPSDQSZKXFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2610879.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol](/img/structure/B2610883.png)

![N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2610886.png)

![1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2610888.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2610894.png)

![Methyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2610895.png)

![7-Hydroxy-3-[2-(methylethyl)phenoxy]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2610900.png)

![1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2610901.png)